5,7-Dichlorobenzofuran

Description

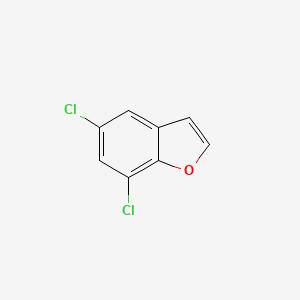

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNAFCXYJALQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945820 | |

| Record name | 5,7-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-06-4 | |

| Record name | 5,7-Dichlorobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23145-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 5,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5,7-Dichlorobenzofuran from 2,4-Dichlorophenol: Mechanistic Insights and Practical Protocols

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold embedded in the core of numerous natural products, pharmaceuticals, and advanced materials. Its unique electronic and structural properties confer a wide range of biological activities, making it a focal point for drug discovery and development. The targeted synthesis of specifically substituted benzofurans, such as 5,7-dichlorobenzofuran, presents a significant challenge in medicinal chemistry, as the precise placement of halogen substituents can profoundly influence molecular conformation, lipophilicity, and metabolic stability, thereby modulating therapeutic efficacy. This guide provides an in-depth examination of a robust and logical synthetic pathway to 5,7-dichlorobenzofuran, commencing from the readily available industrial feedstock, 2,4-dichlorophenol. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of this transformation, offering a comprehensive resource for researchers in organic synthesis and pharmaceutical development.

Retrosynthetic Analysis and Precursor Selection

The logical design of any synthetic route begins with a retrosynthetic analysis to identify reliable bond disconnections and optimal starting materials. For 5,7-dichlorobenzofuran, the most direct approach involves the formation of the furan ring onto a pre-functionalized dichlorinated benzene core.

The key C-O and C-C bonds for disconnection are within the furan ring. This leads back to a dichlorophenol precursor. The selection of the correct dichlorophenol isomer is critical for regiochemical control. By mapping the substituent positions, 2,4-dichlorophenol emerges as the ideal starting material. In this precursor, the hydroxyl group directs the cyclization, while the chlorine atoms at positions 2 and 4 directly correspond to the desired 7- and 5-positions in the final benzofuran product, respectively. The synthesis, therefore, hinges on the introduction of a two-carbon unit onto the phenolic oxygen, followed by an intramolecular cyclization.

Mechanistic Pathways: A Two-Step Annulation Strategy

The construction of the benzofuran ring from 2,4-dichlorophenol is most effectively achieved through a classic two-step sequence: O-alkylation followed by acid-catalyzed cyclization and dehydration. This method offers excellent control over the reaction sequence and generally produces high yields.

Step 1: O-Alkylation (Williamson Ether Synthesis) The initial step involves the nucleophilic attack of the phenoxide, generated from 2,4-dichlorophenol, on an electrophilic two-carbon synthon. A common and effective electrophile is an α-halo ketone or its acetal equivalent, which is more stable and easier to handle. The reaction proceeds via a classic SN2 mechanism. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is preferred to ensure irreversible and complete deprotonation of the phenol, driving the reaction to completion.

Step 2: Intramolecular Cyclization (Electrophilic Aromatic Substitution) The subsequent step is an intramolecular electrophilic aromatic substitution, often referred to as a Bischler-type cyclization. The ether intermediate is treated with a strong protic acid or Lewis acid, which serves two purposes: it protonates the carbonyl (or hydrolyzes the acetal to reveal the carbonyl), generating an electrophilic center, and it catalyzes the cyclization. The electron-rich aromatic ring then attacks this electrophilic center. The directing effects of the substituents on the phenol ring govern the regioselectivity. The powerful ortho-directing ability of the ether oxygen, combined with activation at the C6 position, overwhelmingly favors cyclization at this site to form the five-membered furan ring. A final dehydration step aromatizes the ring, yielding the stable benzofuran system.

Below is a diagram illustrating the core mechanistic transformation.

Caption: High-level workflow for the synthesis of 5,7-Dichlorobenzofuran.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for O-alkylation and acid-catalyzed cyclizations.[1] Researchers should perform their own risk assessment and optimization.

Part A: Synthesis of 2-((2,4-Dichlorophenyl)oxy)-1,1-dimethoxyethane

-

Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol) and anhydrous N,N-dimethylformamide (DMF, 80 mL).

-

Phenol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2,4-dichlorophenol (6.52 g, 40 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Alkylation: Add 2-bromo-1,1-dimethoxyethane (or the chloro- equivalent) (7.44 g, 44 mmol) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.

-

Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of ice-cold water (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure acetal intermediate.

Part B: Cyclization to 5,7-Dichlorobenzofuran

-

Preparation: Place the purified acetal intermediate from Part A (e.g., 40 mmol) into a 250 mL round-bottom flask.

-

Cyclization: Add polyphosphoric acid (PPA, ~50 g) to the flask. Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the mixture to 120-130 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice (~200 g) with stirring.

-

Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (75 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5,7-dichlorobenzofuran can be purified by flash column chromatography (silica gel, eluting with hexane) or recrystallization to afford the final product.

Data Analysis and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5,7-dichlorobenzofuran. The following table summarizes the expected analytical data for the target compound.

| Property | Data |

| Molecular Formula | C₈H₄Cl₂O |

| Molecular Weight | 187.03 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.65 (d, 1H, H-2), ~7.50 (d, 1H, H-4), ~7.25 (d, 1H, H-6), ~6.80 (d, 1H, H-3) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~154.0, 145.0, 129.0, 126.0, 122.0, 115.0, 113.0, 105.0 |

| Mass Spec (EI) | m/z 186/188/190 (M⁺, isotopic pattern for 2 Cl atoms), 151, 122 |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key diagnostic signals are the four distinct aromatic/furanic protons and the characteristic isotopic pattern for two chlorine atoms in the mass spectrum.

Causality and Process Optimization

The success of this synthesis relies on a deep understanding of the causality behind each procedural choice.

-

Choice of Base (NaH): Sodium hydride provides a strong, non-nucleophilic base that irreversibly deprotonates the phenol. This prevents equilibrium issues and side reactions that might occur with weaker bases like potassium carbonate, leading to higher yields in the O-alkylation step.

-

Acetal Protecting Group: Using 2-bromo-1,1-dimethoxyethane instead of the free aldehyde (bromoacetaldehyde) is a critical choice for practicality. The free aldehyde is highly reactive, prone to self-polymerization, and volatile. The acetal acts as a stable protecting group that is easily removed in situ by the strong acid in the subsequent cyclization step.

-

Cyclizing Agent (PPA): Polyphosphoric acid is an excellent reagent for this transformation as it functions as both a Brønsted acid catalyst and a powerful dehydrating agent. This dual role efficiently promotes the final aromatization step, driving the reaction towards the stable benzofuran product. Alternative acids like sulfuric acid can lead to sulfonation byproducts and charring at elevated temperatures.

-

Temperature Control: Precise temperature control is paramount. During the O-alkylation, excessive heat can lead to side reactions. In the cyclization step, the temperature must be high enough to overcome the activation energy but controlled to prevent thermal decomposition of the product.

The following diagram provides a more detailed visualization of the cyclization mechanism.

Caption: Key steps in the acid-catalyzed cyclization and dehydration cascade.

Conclusion

The synthesis of 5,7-dichlorobenzofuran from 2,4-dichlorophenol is a prime example of strategic organic synthesis, where fundamental principles of reactivity and regioselectivity are applied to construct a valuable molecular scaffold. The detailed two-step sequence of O-alkylation and acid-catalyzed cyclization provides a reliable and scalable route. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions, researchers can effectively implement and adapt this methodology for the synthesis of a wide array of substituted benzofurans, thereby empowering further advancements in drug discovery and materials science.

References

-

Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

-

Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. Available at: [Link]

-

Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene. PubMed. Available at: [Link]

-

Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science (RSC Publishing). Available at: [Link]

-

Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. Available at: [Link]

-

Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ProQuest. Available at: [Link]

-

Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). Available at: [Link]

- Palladium-catalyzed benzofuran and indole synthesis by multiple C-H functionaliz

-

Synthesis of 2-(Polyfluoroaryl)benzofurans via a Copper(I)-Catalyzed Reaction of 2-(2,2-Dibromovinyl)phenol with Polyfluoroarene. ACS Publications. Available at: [Link]

-

Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Unavailable Source.

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health. Available at: [Link]

-

One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. Available at: [Link]

-

One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. ACS Publications. Available at: [Link]

-

Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. Available at: [Link]

-

Plausible mechanism for the preparation of benzofuran. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Properties of 5,7-Dichlorobenzofuran

Aimed at Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the realm of drug discovery and materials science, a molecule's identity is fundamentally defined by its physicochemical properties. These are not mere data points, but rather the foundational language that dictates a compound's behavior, from its synthesis and purification to its interaction with biological systems. This guide is crafted to provide a comprehensive and practical understanding of 5,7-Dichlorobenzofuran, moving beyond a simple recitation of facts. Herein, we will explore the "why" behind the "how"—elucidating the causal relationships between experimental choices and the integrity of the data obtained. The protocols described are designed as self-validating systems, ensuring that the information is not only accurate but also reproducible, a cornerstone of scientific integrity.

5,7-Dichlorobenzofuran: An Overview

5,7-Dichlorobenzofuran is a halogenated heterocyclic compound built upon a benzofuran scaffold. The strategic placement of two chlorine atoms on the benzene ring significantly alters the electron density, lipophilicity, and metabolic stability of the parent molecule. These characteristics make it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its fundamental physicochemical properties is a critical prerequisite for its successful application in any research and development context.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 5,7-Dichlorobenzofuran. It is crucial to note that while some of these values are experimentally determined, others are predicted through computational models. For rigorous scientific applications, experimental verification is always recommended.

Table 1: Physicochemical Properties of 5,7-Dichlorobenzofuran

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₄Cl₂O | --- | |

| Molecular Weight | 249.5 g/mol | Calculated | [1] |

| CAS Number | 23145-06-4 | --- | [2] |

| Melting Point | Not available | Experimental data not found | |

| Boiling Point | Not available | Experimental data not found | |

| LogP (Octanol/Water Partition Coefficient) | Not available | Experimental data not found | |

| Appearance | Solid (predicted) | --- |

Note: The molecular weight of a related compound, 5,7-Dichloro-1-benzofuran-2-carbonyl chloride, is 249.5 g/mol .[1]

Experimental Protocols for Physicochemical Characterization

The determination of a compound's physicochemical properties requires robust and validated experimental methods. The following sections detail the standard protocols for key parameters, emphasizing the rationale behind each step.

Melting Point Determination via the Capillary Method

Principle: The melting point of a crystalline solid is a key indicator of its purity. For a pure substance, the transition from solid to liquid occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of this range. The capillary method is a widely accepted and pharmacopeia-standard technique for this determination.[3]

Step-by-Step Methodology:

-

Sample Preparation: The 5,7-Dichlorobenzofuran sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[3][4][5]

-

Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end) and packed to a height of 2-3 mm by tapping or dropping the tube through a long glass pipe.[4][5][6]

-

Instrument Setup: The packed capillary tube is affixed to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube or a modern digital apparatus).[6][7]

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be done to approximate the melting point.[3][6] For the accurate measurement, the temperature ramp should be slowed to 1-2°C per minute as the expected melting point is approached.[5][6]

-

Data Recording: Two temperatures are recorded: the point at which the first liquid droplet appears (onset of melting) and the point at which the entire solid mass has transitioned to a clear liquid (complete melting).[6] The melting point is reported as this range.

Causality and Trustworthiness:

-

Dry, Powdered Sample: Ensures efficient and uniform heat distribution, preventing localized superheating and inaccurate readings.[3][5]

-

Controlled Heating Rate: A slow temperature ramp is critical for maintaining thermal equilibrium between the sample, the heating medium, and the thermometer, which is essential for an accurate reading.[7]

-

Replicate Measurements: The determination should be performed at least twice with fresh samples to ensure reproducibility.[6]

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: A stepwise workflow for determining the melting point using the capillary method.

LogP Determination: The Shake-Flask Method (OECD Guideline 107)

Principle: The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. It is a critical parameter in drug development, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. LogP is the logarithm of this coefficient and is typically determined using the shake-flask method for values in the range of -2 to 4.[8][9][10]

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Solution Preparation: Prepare a stock solution of 5,7-Dichlorobenzofuran in n-octanol. The concentration should be low enough to not exceed the solubility limit in either phase.[8]

-

Partitioning: In a vessel, combine accurately measured volumes of the pre-saturated n-octanol stock solution and pre-saturated water. The vessel is then agitated (e.g., in a mechanical shaker) until equilibrium is reached.[11][12]

-

Phase Separation: The mixture is centrifuged to ensure a clear separation of the n-octanol and water layers.[11]

-

Quantification: The concentration of 5,7-Dichlorobenzofuran in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Self-Validating System:

-

Mass Balance: The total amount of the compound recovered from both phases should be calculated and compared to the initial amount to ensure no significant loss occurred.[11]

-

Multiple Ratios: The experiment should be conducted with at least three different volume ratios of n-octanol to water to verify that the LogP value is independent of the phase ratio.[12]

-

Analytical Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision in both the n-octanol and water matrices.[11]

Diagram 2: Logical Flow for Shake-Flask LogP Determination

Caption: A logical workflow for the determination of LogP via the OECD 107 shake-flask method.

Advanced Analytical Characterization

To fully characterize 5,7-Dichlorobenzofuran, a suite of analytical techniques should be employed to confirm its structure and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number of carbon signals, provide a detailed map of the molecule.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry can verify the elemental composition. The isotopic pattern resulting from the two chlorine atoms will be a distinctive feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the aromatic C-H, C-O-C ether linkage, and C-Cl bonds would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A sharp, symmetrical peak on analysis with different mobile phases and detection wavelengths provides strong evidence of a high-purity sample.

Concluding Remarks

The physicochemical properties of 5,7-Dichlorobenzofuran are the gateway to its rational application in scientific research. This guide has provided a framework for understanding these properties, not as isolated values, but as the outcome of rigorous, well-reasoned experimental methodologies. For any professional in the fields of drug discovery or chemical research, a steadfast commitment to such principles of scientific integrity is not just best practice—it is the very foundation of innovation and progress.

References

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.

- OECD. (n.d.). Test No.

- General Tests. (n.d.).

- Chemistry LibreTexts. (2025, August 20). 4.

- Biotecnologie BT. (n.d.).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- thinkSRS.com. (n.d.).

- Pesticide Registration Toolkit. (n.d.).

- OECD. (n.d.). Test No.

-

PubChem. (n.d.). 5,7-dichlorobenzofuran-2-carboxylic Acid. Retrieved from [Link]

- Smolecule. (n.d.). Buy 5,7-Dichloro-1-benzofuran-2-carbonyl chloride | 62589-59-7.

- ChemicalBook. (n.d.). 5,7-Dichlorobenzofuran | 23145-06-4.

Sources

- 1. Buy 5,7-Dichloro-1-benzofuran-2-carbonyl chloride | 62589-59-7 [smolecule.com]

- 2. 5,7-Dichlorobenzofuran | 23145-06-4 [amp.chemicalbook.com]

- 3. thinksrs.com [thinksrs.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. westlab.com [westlab.com]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. oecd.org [oecd.org]

The 5,7-Dichlorobenzofuran Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Core

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry. Its prevalence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities underscores its significance as a "privileged" structure in drug design.[1] The inherent physicochemical properties of the benzofuran ring system, including its planarity and ability to engage in various intermolecular interactions, make it an ideal framework for the development of novel therapeutic agents. This guide delves into a specific, yet highly significant, iteration of this scaffold: the 5,7-dichlorobenzofuran core. While the parent 5,7-dichlorobenzofuran is not a commonly isolated compound with a dedicated CAS number, its derivatives, particularly at the 2-position, are pivotal intermediates in the synthesis of potent anticancer and antimicrobial agents. This document will serve as a comprehensive technical resource on the synthesis, chemical characteristics, and biological significance of key 5,7-dichlorobenzofuran derivatives, providing researchers with the foundational knowledge to leverage this important molecular framework.

The 5,7-Dichlorobenzofuran Core: Structure and Physicochemical Properties

The fundamental structure of the 5,7-dichlorobenzofuran scaffold is characterized by a benzofuran ring system with chlorine atoms substituted at the 5 and 7 positions. This specific substitution pattern profoundly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| 5,7-Dichlorobenzofuran-2-carboxylic acid | 50635-20-6 | C₉H₄Cl₂O₃ | 231.03 | ![5,7-dichlorobenzofuran-2-carboxylic acid] |

| 5,7-Dichloro-1-benzofuran-2-carbonyl chloride | 62589-59-7 | C₉H₃Cl₃O₂ | 249.48 | ![5,7-dichloro-1-benzofuran-2-carbonyl chloride] |

Table 1: Key Derivatives of the 5,7-Dichlorobenzofuran Scaffold.[2][3]

The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly impacts the electron density distribution of the entire benzofuran system. This electronic modification is a key determinant of the scaffold's interaction with biological targets and its reactivity in chemical transformations.

Synthesis of 5,7-Dichlorobenzofuran Derivatives: A Practical Guide

The synthesis of functionalized 5,7-dichlorobenzofuran derivatives is a critical step in harnessing their potential in drug discovery. The following protocols outline the preparation of two key intermediates, 5,7-dichlorobenzofuran-2-carboxylic acid and its corresponding carbonyl chloride.

Synthesis of 5,7-Dichlorobenzofuran-2-carboxylic acid

A common route to 5,7-dichlorobenzofuran-2-carboxylic acid involves the cyclization of a suitably substituted phenol and an α-halo ester, followed by hydrolysis.

Experimental Protocol:

-

Step 1: Condensation. To a solution of 2,4-dichlorophenol in a suitable solvent (e.g., acetone), add potassium carbonate and ethyl bromopyruvate.

-

Step 2: Reflux. Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Step 3: Work-up. After cooling, filter the reaction mixture and evaporate the solvent. The residue contains the ethyl 5,7-dichlorobenzofuran-2-carboxylate.

-

Step 4: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Step 5: Reflux. Heat the mixture at reflux to facilitate the hydrolysis of the ester.

-

Step 6: Acidification. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 5,7-dichlorobenzofuran-2-carboxylic acid.

-

Step 7: Isolation. Collect the solid product by filtration, wash with water, and dry to afford the desired carboxylic acid.

Conversion to 5,7-Dichloro-1-benzofuran-2-carbonyl chloride

The carboxylic acid can be readily converted to the more reactive carbonyl chloride, a versatile intermediate for amide and ester synthesis.

Experimental Protocol:

-

Step 1: Reaction Setup. Suspend 5,7-dichlorobenzofuran-2-carboxylic acid in an inert solvent such as toluene or dichloromethane.

-

Step 2: Addition of Chlorinating Agent. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Step 3: Reflux. Heat the reaction mixture to reflux and maintain for a few hours until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).

-

Step 4: Isolation. Remove the excess solvent and chlorinating agent under reduced pressure to obtain the crude 5,7-dichloro-1-benzofuran-2-carbonyl chloride, which can often be used in the next step without further purification.

Spectroscopic Characterization

The structural elucidation of 5,7-dichlorobenzofuran derivatives relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The aromatic protons of the 5,7-dichlorobenzofuran ring typically appear as distinct signals in the downfield region of the spectrum. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. For the 2-carboxylic acid derivative, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[4][5]

-

¹³C NMR Spectroscopy: The carbon signals of the benzofuran ring and any substituents can be assigned based on their chemical shifts. The carbonyl carbon of the carboxylic acid or carbonyl chloride will appear significantly downfield (typically >160 ppm).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of the carboxylic acid derivative will show a characteristic broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹.[4][5] For the carbonyl chloride, the C=O stretch will be shifted to a higher wavenumber (typically around 1750-1800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum, providing a clear signature for the presence of dichlorinated species.

The 5,7-Dichlorobenzofuran Scaffold in Drug Discovery: A Focus on Anticancer and Antimicrobial Applications

The 5,7-dichlorobenzofuran scaffold is a recurring motif in the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the dichloro substitution pattern is often crucial for enhanced biological activity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of derivatives of the 5,7-dichlorobenzofuran scaffold. The chlorine atoms are believed to enhance the binding affinity of these compounds to their biological targets through favorable hydrophobic and halogen bonding interactions.[1]

Structure-Activity Relationship (SAR) Insights:

-

Importance of the 5,7-Dichloro Pattern: The presence of chlorine atoms at both the 5 and 7 positions is frequently associated with increased cytotoxic activity against various cancer cell lines.[6]

-

Role of the 2-Substituent: The nature of the substituent at the 2-position of the benzofuran ring is a key determinant of anticancer potency. Amide and ester functionalities derived from the 2-carbonyl chloride are common modifications that lead to highly active compounds.

-

Hybrid Molecules: The incorporation of the 5,7-dichlorobenzofuran scaffold into hybrid molecules, for example, by linking it to other pharmacologically active moieties like piperazine or imidazole, has proven to be a successful strategy for developing potent and selective anticancer agents.[7]

Antimicrobial Activity

Derivatives of the 5,7-dichlorobenzofuran scaffold have also shown promising activity against a range of bacterial and fungal pathogens. Similar to their anticancer properties, the dichloro substitution is often a key contributor to their antimicrobial efficacy. The mechanism of action can vary, but these compounds have been shown to inhibit essential microbial enzymes or disrupt cell membrane integrity.[6][8]

Conclusion and Future Perspectives

The 5,7-dichlorobenzofuran scaffold represents a valuable and versatile platform for the development of new drug candidates. Its straightforward synthesis and the tunability of its properties through modification at the 2-position make it an attractive starting point for medicinal chemists. The consistent observation of enhanced biological activity associated with the 5,7-dichloro substitution pattern highlights the importance of this specific structural motif. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications for this scaffold beyond cancer and infectious diseases also presents an exciting avenue for further investigation. As our understanding of the intricate interactions between small molecules and biological systems continues to grow, the 5,7-dichlorobenzofuran scaffold is poised to remain a significant contributor to the discovery of the next generation of medicines.

References

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

5,7-dichlorobenzofuran-2-carboxylic Acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Example 9. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and antibacterial activity of novel benzofuran ester derivatives. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

-

[5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. (1969). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (2020). SciSpace. Retrieved January 22, 2026, from [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Novel, Broad Spectrum Anticancer Agents Containing the Tricyclic 5:7:5-Fused Diimidazodiazepine Ring System. (2010). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis, characterization, antibacterial activity and cytotoxicity of (1′R,2′S,7a′S)‐2′‐(2,5‐dichlorothiophene‐3‐carbonyl)‐1′‐(aryl)‐1′,2′,5′,6′,7′,7a′‐. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Benzofuran, 5,7-dichloro-2-methyl-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved January 22, 2026, from [Link]

-

Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021). YouTube. Retrieved January 22, 2026, from [Link]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved January 22, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed. Retrieved January 22, 2026, from [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved January 22, 2026, from [Link]

-

1-BENZOFURAN-2-CARBONYL CHLORIDE. (n.d.). Matrix Fine Chemicals. Retrieved January 22, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019). PubMed. Retrieved January 22, 2026, from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 22, 2026, from [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,7-dichlorobenzofuran-2-carboxylic Acid | C9H4Cl2O3 | CID 4771841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5,7-Dichloro-1-benzofuran-2-carbonyl chloride | 62589-59-7 [smolecule.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5,7-Dichlorobenzofuran: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 5,7-Dichlorobenzofuran in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this halogenated heterocyclic compound. In the absence of extensive published empirical data, this guide establishes a predicted solubility framework based on molecular structure and solvent-solute interactions. Furthermore, it delivers detailed, field-proven experimental protocols for the precise determination of solubility, ensuring a self-validating system for data generation. By integrating theoretical insights with practical methodologies, this guide empowers researchers to confidently select appropriate solvent systems and accurately quantify the solubility of 5,7-Dichlorobenzofuran for a range of scientific applications.

Introduction to 5,7-Dichlorobenzofuran

5,7-Dichlorobenzofuran is a halogenated derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring.[1][2][3] The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and crystal lattice energy, all of which are critical determinants of its solubility. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3][4] A thorough understanding of the solubility of 5,7-Dichlorobenzofuran is therefore essential for its synthesis, purification, formulation, and application in various research and development endeavors.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound like 5,7-Dichlorobenzofuran in a liquid solvent is governed by a thermodynamic equilibrium. This equilibrium is a function of the energy required to overcome the solute-solute interactions within the crystal lattice and the energy released upon the formation of solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6]

Molecular Structure Analysis of 5,7-Dichlorobenzofuran:

-

Polarity: The 5,7-Dichlorobenzofuran molecule exhibits moderate polarity. The furan ring's oxygen atom introduces a dipole moment, while the two chlorine atoms, being highly electronegative, further enhance the molecule's polarity and create localized partial positive and negative charges.

-

Hydrogen Bonding: 5,7-Dichlorobenzofuran is a hydrogen bond acceptor due to the lone pairs of electrons on the oxygen atom. It does not, however, possess any hydrogen bond donor capabilities. This limits its potential for strong interactions with protic solvents.

-

Van der Waals Forces: As with all molecules, London dispersion forces will play a role in its interaction with solvents. The planar aromatic structure allows for significant surface area contact, contributing to these forces.

-

Crystal Lattice Energy: The planar nature of the molecule and the presence of chlorine atoms can lead to efficient packing in the solid state, resulting in a relatively high crystal lattice energy. Overcoming this energy is a key factor in the dissolution process.

Predicted Solubility Profile in Organic Solvents

Based on the molecular characteristics of 5,7-Dichlorobenzofuran, a qualitative solubility profile can be predicted across a spectrum of common organic solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | The moderate polarity of 5,7-Dichlorobenzofuran limits its miscibility with highly non-polar solvents. However, the aromatic nature of toluene may offer some favorable π-π stacking interactions, potentially leading to slightly better solubility compared to aliphatic non-polar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents possess significant dipole moments that can effectively solvate the polar regions of the 5,7-Dichlorobenzofuran molecule.[6] The absence of strong hydrogen bonding networks in these solvents means less energy is required to create a cavity for the solute. THF, with its ether oxygen, is expected to be a particularly good solvent. |

| Polar Protic | Methanol, Ethanol, Water | Low | While these solvents are polar, their strong hydrogen-bonding networks require significant energy to disrupt. 5,7-Dichlorobenzofuran can only act as a hydrogen bond acceptor, limiting its ability to integrate into these networks. Solubility is expected to decrease significantly with increasing solvent polarity and hydrogen bonding capacity (e.g., lower in water than in methanol). |

The following diagram illustrates the logical relationship between solvent properties and the predicted solubility of 5,7-Dichlorobenzofuran.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. chem.ws [chem.ws]

- 6. Solvent - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 5,7-Dichlorobenzofuran: A Technical Guide

Introduction

5,7-Dichlorobenzofuran is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-value applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data of 5,7-Dichlorobenzofuran, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation and application. In the absence of publicly available experimental spectra for 5,7-Dichlorobenzofuran, this guide will utilize high-quality predicted data from validated computational methods to illustrate the expected spectroscopic features.

Molecular Structure and Spectroscopic Overview

The structure of 5,7-Dichlorobenzofuran, presented below, dictates its spectroscopic signature. The molecule consists of a bicyclic system with a furan ring fused to a benzene ring, with chlorine atoms at positions 5 and 7. This substitution pattern significantly influences the electronic environment of the protons and carbons, leading to a unique set of signals in its NMR spectra. The vibrational modes of the bonds within the molecule give rise to a characteristic IR absorption pattern, while its molecular weight and fragmentation behavior are elucidated by mass spectrometry.

Caption: Molecular structure of 5,7-Dichlorobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5,7-Dichlorobenzofuran, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.66 | d | 1H | H-2 |

| 7.45 | d | 1H | H-4 |

| 7.28 | d | 1H | H-6 |

| 6.83 | d | 1H | H-3 |

Interpretation:

The proton NMR spectrum of 5,7-Dichlorobenzofuran is expected to show four distinct signals in the aromatic region.

-

H-2 and H-3: These protons on the furan ring will appear as doublets due to coupling with each other. The downfield shift of H-2 (predicted at 7.66 ppm) is attributed to its proximity to the electronegative oxygen atom. H-3 (predicted at 6.83 ppm) will be upfield in comparison.

-

H-4 and H-6: The two protons on the benzene ring, H-4 and H-6, are also predicted to be doublets. Their chemical shifts are influenced by the electron-withdrawing chloro substituents. The specific positioning of these signals can be confirmed by 2D NMR experiments like COSY and NOESY.

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 5,7-Dichlorobenzofuran in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving closely spaced peaks.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 154.2 | C-7a |

| 145.8 | C-2 |

| 129.5 | C-3a |

| 125.1 | C-5 |

| 121.8 | C-4 |

| 118.9 | C-7 |

| 112.3 | C-6 |

| 106.9 | C-3 |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Quaternary Carbons: The carbons bearing chlorine atoms (C-5 and C-7) and the bridgehead carbons (C-3a and C-7a) are expected to appear as sharp singlets. Their chemical shifts are influenced by the substitution and the electronic nature of the bicyclic system.

-

Methine Carbons: The carbons bonded to hydrogen (C-2, C-3, C-4, and C-6) will also appear as singlets in a proton-decoupled spectrum. The chemical shifts are consistent with their positions in the aromatic and furan rings. For instance, C-2 is significantly downfield due to its proximity to the oxygen atom.

Experimental Protocol: Acquiring ¹³C NMR Spectra

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

-

Spectral Width: The typical spectral width for ¹³C NMR is much larger, usually from 0 to 220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium | C=C aromatic ring stretching |

| 1470-1440 | Strong | C=C aromatic ring stretching |

| 1250-1180 | Strong | C-O-C asymmetric stretch (furan) |

| 850-750 | Strong | C-Cl stretch |

| 800-600 | Strong | Out-of-plane C-H bending |

Interpretation:

The IR spectrum of 5,7-Dichlorobenzofuran is expected to be characterized by the following key absorptions:

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic and furan rings.

-

Aromatic C=C Stretch: Several bands in the 1620-1440 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds in the benzene and furan rings.

-

C-O-C Stretch: A strong absorption band in the 1250-1180 cm⁻¹ region is indicative of the asymmetric C-O-C stretching of the furan ether linkage.

-

C-Cl Stretch: Strong absorptions in the 850-750 cm⁻¹ region are expected for the C-Cl bonds.

-

Out-of-plane C-H Bending: The substitution pattern on the benzene ring can often be inferred from the out-of-plane C-H bending vibrations in the 800-600 cm⁻¹ region.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrometer software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 188, 190, 192 | 100, 65, 10 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) |

| 153, 155 | High | [M-Cl]⁺ |

| 125 | Moderate | [M-Cl-CO]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a characteristic cluster due to the presence of two chlorine atoms. The isotopic pattern for two chlorines (³⁵Cl and ³⁷Cl) will result in peaks at m/z 188, 190, and 192 with a relative intensity ratio of approximately 9:6:1. This isotopic signature is a strong confirmation of the presence of two chlorine atoms.

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for benzofurans include the loss of a chlorine atom ([M-Cl]⁺) and subsequent loss of carbon monoxide ([M-Cl-CO]⁺). The observation of these fragment ions provides further structural confirmation.

Experimental Protocol: Acquiring EI-MS Data

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 50-300 amu) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

The Emerging Potential of 5,7-Dichlorobenzofuran in Medicinal Chemistry: A Technical Guide

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been extensively synthesized, demonstrating a vast array of pharmacological activities.[3][4] These compounds have shown therapeutic potential in numerous areas, including as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[3][5][6][7] The versatility of the benzofuran scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties.[2] This inherent adaptability has solidified its status as a "privileged scaffold" in the design and development of novel therapeutic agents.[7]

Within this important class of compounds, halogenated derivatives have garnered significant attention. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific dichlorinated derivative, 5,7-Dichlorobenzofuran, and explores its potential applications as a versatile building block in medicinal chemistry. We will delve into its synthesis, key reactions, and the prospective therapeutic avenues that its derivatives may unlock.

Synthesis and Physicochemical Properties of 5,7-Dichlorobenzofuran Derivatives

The synthetic accessibility of a scaffold is paramount for its utility in drug discovery. 5,7-Dichlorobenzofuran and its derivatives can be prepared through various synthetic routes. One common approach involves the chlorination of benzofuran precursors.[8] For instance, the highly reactive and synthetically useful intermediate, 5,7-Dichloro-1-benzofuran-2-carbonyl chloride, can be synthesized by chlorinating benzofuran derivatives with reagents like thionyl chloride or oxalyl chloride.[8]

Key Physicochemical Characteristics

The presence of two chlorine atoms at the 5 and 7 positions of the benzofuran ring significantly impacts the molecule's electronic and steric properties. These electron-withdrawing groups can influence the reactivity of the scaffold and enhance its binding affinity to molecular targets.[8] The dichlorination pattern also increases the lipophilicity of the molecule, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Medicinal Chemistry Applications of 5,7-Dichlorobenzofuran

The 5,7-dichlorobenzofuran scaffold holds considerable promise for the development of novel therapeutics across several disease areas. The following sections outline some of the most promising applications based on the known biological activities of related benzofuran derivatives.

Anticancer Agents

The development of novel anticancer agents is a primary focus of medicinal chemistry, and benzofuran derivatives have shown significant potential in this area.[1][2][3] Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as chlorine, on the benzofuran ring can enhance cytotoxic activity.[8]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death in cancer cells.[9]

-

Enzyme Inhibition: Specific derivatives can act as inhibitors of key enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1).[10]

-

Disruption of Microtubule Dynamics: Some benzofuranones, structurally related to benzofurans, have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy.[9]

The 5,7-dichloro substitution pattern could enhance the binding of derivatives to the active sites of target proteins within cancer cells, leading to increased potency.[8]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzofuran derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[3][11] The antimicrobial efficacy of these compounds is often linked to the specific substitution patterns on the benzofuran core.[11]

Hypothesized Antimicrobial Mechanisms:

-

Enzyme Inhibition: Benzofuran derivatives may inhibit essential microbial enzymes, such as DNA gyrase.[11]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of dichlorinated benzofurans could facilitate their interaction with and disruption of microbial cell membranes.

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need. The benzofuran scaffold has been explored for the development of agents that can offer neuroprotection.[12] Some benzofuran derivatives have been found to act in conjunction with growth factors like IGF-1 to promote neuroprotective effects.[13]

Potential Neuroprotective Strategies:

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase is a key strategy in the symptomatic treatment of Alzheimer's disease.[12]

-

Modulation of Signaling Pathways: Benzofuran derivatives may modulate signaling pathways that are crucial for neuronal survival and function.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Benzofuran derivatives have been reported to possess anti-inflammatory properties.[3][7] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies on various benzofuran series have revealed several key insights that can guide the design of potent 5,7-dichlorobenzofuran-based drug candidates:

-

Importance of Halogenation: As previously mentioned, the presence of chlorine atoms at the 5 and 7 positions is anticipated to enhance biological activity by increasing binding affinity to target molecules.[8]

-

Role of the 2-position: The 2-position of the benzofuran ring is a common site for modification. The introduction of different functional groups at this position can significantly modulate the pharmacological profile. For example, the carbonyl chloride group in 5,7-Dichloro-1-benzofuran-2-carbonyl chloride is a versatile handle for creating a diverse library of amides, esters, and other derivatives.[8]

-

Hybrid Molecules: The fusion of the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, or piperazines, has emerged as a promising strategy for developing potent and selective drug candidates.[2][5]

Experimental Protocols

General Procedure for the Synthesis of 5,7-Dichlorobenzofuran Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from 5,7-Dichloro-1-benzofuran-2-carbonyl chloride, a key intermediate.

Materials:

-

5,7-Dichloro-1-benzofuran-2-carbonyl chloride

-

Desired primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or other suitable base

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 5,7-Dichloro-1-benzofuran-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the solution of the acid chloride dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Visualizing Synthetic Pathways and Logical Relationships

General Synthetic Scheme for 5,7-Dichlorobenzofuran Derivatives

Caption: Synthetic pathways from 5,7-Dichlorobenzofuran.

Conceptual Workflow for Screening 5,7-Dichlorobenzofuran Derivatives

Caption: Drug discovery workflow for 5,7-Dichlorobenzofuran.

Quantitative Data Summary

While specific data for a wide range of 5,7-Dichlorobenzofuran derivatives is not extensively available in the public domain, the following table provides representative IC50 values for other benzofuran derivatives against various cancer cell lines to illustrate their potential potency.[3][10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-pyrazolyl methanone | Ovarian (A2780) | 11-12 | [3] |

| Benzofuran derivative (LSD1 inhibitor) | MCF-7 (Breast) | 2.90 | [10] |

| Benzofuran derivative (LSD1 inhibitor) | H460 (Lung) | 2.06 | [10] |

| Benzofuran derivative (LSD1 inhibitor) | MGC-803 (Gastric) | 5.85 | [10] |

Future Directions and Conclusion

The 5,7-Dichlorobenzofuran scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the favorable electronic properties imparted by the dichloro substitution, makes it an attractive core for combinatorial library synthesis and lead optimization campaigns.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space around the 5,7-dichlorobenzofuran core by introducing a variety of substituents at the 2-position and other accessible sites.

-

Broad biological screening: Testing these new derivatives against a wide range of biological targets, including those implicated in cancer, infectious diseases, neurodegeneration, and inflammation.

-

In-depth mechanistic studies: Elucidating the precise mechanisms of action for the most promising hit compounds.

-

Pharmacokinetic profiling: Evaluating the ADME properties of lead candidates to assess their drug-like potential.

References

-

Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. [Link]

-

Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]

-

PrepChem. (n.d.). Synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid. Retrieved from [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

Paul, M. K., et al. (2019). Recent advantages in benzofurans. Journal of Pharmacognosy and Phytochemistry. [Link]

-

ResearchGate. (2022). Chemical Biology. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6,7-dichloro-2,3-dihydro-5-[hydroxy-(2-thienyl)methyl]benzofuran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). First Synthesis of Benzotrifuroxan at Low Temperature: Unexpected Behavior of 5,7-Dichloro-4,6-dinitrobenzo-furoxan with Sodium Azide. Retrieved from [Link]

-

Godefridi, G., et al. (2013). Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations. Organic & Biomolecular Chemistry. [Link]

-

The University of Queensland. (2017). The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

-

Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. [Link]

-

Kumar, V., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem. [Link]

-

ResearchGate. (n.d.). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ijsdr.org [ijsdr.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. phytojournal.com [phytojournal.com]

- 8. Buy 5,7-Dichloro-1-benzofuran-2-carbonyl chloride | 62589-59-7 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dichotomy of Chlorinated Benzofurans: A Technical Guide to Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, is a cornerstone in the landscape of biologically active molecules.[1][2] The introduction of chlorine atoms to this core structure dramatically alters its physicochemical properties, giving rise to a class of compounds with a profound and dichotomous impact on biological systems. On one hand, polychlorinated dibenzofurans (PCDFs) are persistent environmental toxicants notorious for their adverse health effects. Conversely, medicinal chemists are harnessing the unique properties of chlorinated benzofuran derivatives to develop novel therapeutic agents with anticancer, antimicrobial, and antiviral activities.[3][4][5][6] This guide provides a comprehensive technical exploration of the biological activities of chlorinated benzofuran derivatives, delving into their mechanisms of action, quantitative toxicological data, and therapeutic potential, supported by detailed experimental protocols and pathway visualizations.

Part 1: The Dark Side: Toxicology of Polychlorinated Dibenzofurans (PCDFs)

PCDFs are not intentionally produced but are formed as unintentional byproducts in various industrial processes, including waste incineration and the manufacturing of certain chlorinated compounds.[7] Their chemical stability and lipophilicity lead to their persistence in the environment and bioaccumulation in the food chain, posing a significant risk to human and animal health.[7]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of PCDFs is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7] The most toxic congeners, such as 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF), are potent AhR agonists.

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90).[3][8] Lipophilic PCDF congeners diffuse across the cell membrane and bind to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.[3][7]

-

Heterodimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[7][8] This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[7]

-

Gene Transcription: Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7][8]

The sustained and inappropriate activation of this pathway by persistent PCDFs disrupts normal cellular processes, leading to a wide range of toxic effects.

Toxicological Effects

Exposure to PCDFs is associated with a wide array of adverse health effects, including:

-

Dermal Toxicity: Chloracne, a severe and persistent skin condition, is a hallmark of high-level exposure.

-

Hepatotoxicity: Liver damage, including fatty liver and altered enzyme levels.

-

Immunotoxicity: Suppression of the immune system, leading to increased susceptibility to infections.

-

Reproductive and Developmental Toxicity: Adverse effects on fertility, as well as developmental abnormalities and birth defects.

-

Carcinogenicity: 2,3,7,8-TCDD, a related compound, is classified as a human carcinogen, and other dioxin-like compounds, including certain PCDFs, are considered to pose a cancer risk.[7]

Quantitative Assessment of PCDF Toxicity: Toxic Equivalency Factors (TEFs)

Not all PCDF congeners are equally toxic. The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of complex mixtures of dioxin-like compounds.[8][9][10] The TEF of a specific congener is an estimate of its toxicity relative to 2,3,7,8-TCDD, which is assigned a TEF of 1. The World Health Organization (WHO) periodically reevaluates and updates these TEF values based on the latest scientific data.[9][11]

| Congener | WHO 2005 TEF | WHO 2022 TEF |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 | 0.3 |